3-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide
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Overview
Description
BRD7586 is a cell-permeable small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), a widely used enzyme in CRISPR gene-editing technology. It is known for being the smallest anti-CRISPR inhibitor discovered to date . The compound has a molecular weight of 407.89 g/mol and a chemical formula of C₁₇H₁₄ClN₃O₃S₂ .
Preparation Methods
BRD7586 is synthesized through a series of chemical reactions involving the coupling of various intermediates. The synthetic route typically involves the following steps:
Formation of the thiazole ring: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with 2-aminothiazole.
Coupling with pyridine derivative: The thiazole intermediate is then coupled with a pyridine derivative to form the final product.
the synthesis generally follows standard organic chemistry protocols involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
BRD7586 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRD7586 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the inhibition of SpCas9, providing insights into the development of more efficient gene-editing technologies.
Biology: The compound is employed in cellular studies to enhance the specificity of CRISPR-Cas9 systems, reducing off-target effects.
Medicine: BRD7586 has potential therapeutic applications in gene therapy, where precise gene editing is crucial.
Mechanism of Action
BRD7586 exerts its effects by selectively inhibiting SpCas9. It binds to the enzyme and prevents it from interacting with its target DNA, thereby blocking the gene-editing process. This inhibition enhances the specificity of SpCas9 by reducing off-target effects, making it a valuable tool for precise genome editing .
Comparison with Similar Compounds
BRD7586 is unique due to its small size and high potency as an anti-CRISPR agent. Similar compounds include:
BRD0539: Another anti-CRISPR molecule, but BRD7586 is reported to be twice as potent.
Diazirine-BRD7586: A derivative of BRD7586 with a diazirine group, used for photo-crosslinking studies.
These compounds share similar mechanisms of action but differ in their potency and specific applications.
Properties
Molecular Formula |
C17H14ClN3O3S2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H14ClN3O3S2/c18-13-1-3-14(4-2-13)26(23,24)10-7-16(22)21-17-20-15(11-25-17)12-5-8-19-9-6-12/h1-6,8-9,11H,7,10H2,(H,20,21,22) |
InChI Key |
MLSIIIMAQNQEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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